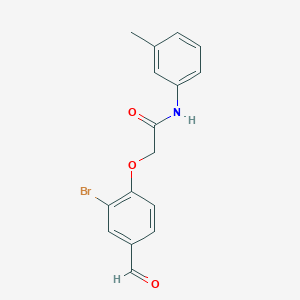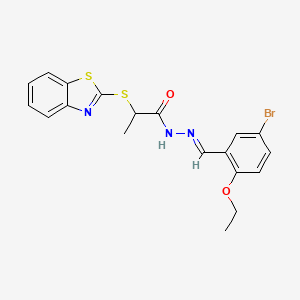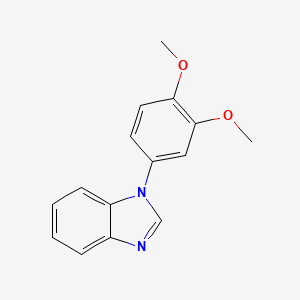
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFAA and has a molecular formula of C17H15BrNO3.
Scientific Research Applications
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide has potential applications in various scientific fields. It has been studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. BFAA has also been studied for its antifungal and antibacterial properties. Additionally, it has been investigated for its potential as a fluorescent probe for detecting metal ions.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BFAA has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide has low toxicity in vitro. However, its effects on living organisms have not been extensively studied. It is important to note that the compound should be handled with care due to its potential toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, its limited solubility in water may make it difficult to use in certain experiments. Additionally, its potential toxicity should be taken into consideration when handling the compound.
Future Directions
There are several potential future directions for research on 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide. Further studies could investigate its potential as an antitumor agent and explore its mechanism of action in more detail. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility in water. Finally, studies could investigate the potential of BFAA as a fluorescent probe for detecting metal ions in living organisms.
In conclusion, 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound with potential applications in various scientific fields. Its limited toxicity and potential as a fluorescent probe make it an interesting compound for further research. However, its potential toxicity and limited solubility in water should be taken into consideration when handling and using the compound in experiments.
Synthesis Methods
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-4-nitrophenol with ethyl acetoacetate to form 2-(2-bromo-4-oxophenoxy)butanoic acid ethyl ester. This intermediate is then reacted with 3-methylbenzylamine to form 2-(2-bromo-4-phenoxy)butanoic acid 3-methylbenzylamide. Finally, the formylation of the amide nitrogen with ethyl formate and sodium hydride produces 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide.
properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-3-2-4-13(7-11)18-16(20)10-21-15-6-5-12(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWQRGAZFVKDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)

![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)



![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)


![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)